![molecular formula C15H20Cl3N3OS B11964688 3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11964688.png)
3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide
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Overview
Description
3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide is a complex organic compound with a unique structure that includes a trichloromethyl group, a toluidinocarbothioyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step involves the chlorination of a suitable precursor to introduce the trichloromethyl group.
Introduction of the Toluidinocarbothioyl Group: This step involves the reaction of the trichloromethyl intermediate with a toluidinocarbothioyl reagent under controlled conditions.
Formation of the Butanamide Backbone: The final step involves the coupling of the intermediate with a butanamide derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide , also known by its CAS number 53391-43-8, is a synthetic organic compound with potential applications in various fields, particularly in pharmaceuticals and agrochemicals. This article explores its scientific research applications, supported by case studies and data tables.
The structure of the compound features a trichloroethyl group attached to a butanamide backbone, which is further substituted with a toluidinocarbothioyl group. This unique arrangement contributes to its biological activity.
Pharmaceutical Research
The compound's structure suggests potential use in drug development, particularly as an anticancer agent or in the treatment of other diseases. The trichloroethyl moiety has been associated with enhanced biological activity in various compounds.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of similar compounds containing trichloroethyl groups against cancer cell lines. Results indicated that these compounds exhibited significant inhibition of cell proliferation, suggesting that modifications to the side chains could enhance efficacy against specific cancer types.
Agrochemical Applications
Due to its chemical properties, this compound may serve as a pesticide or herbicide. The presence of the trichloro group can enhance the compound's stability and effectiveness in agricultural applications.
Case Study: Herbicidal Efficacy
Research evaluated the herbicidal activity of related trichloro compounds on common weeds. The findings demonstrated a notable reduction in weed growth at specific concentrations, indicating the potential for developing effective herbicides from this class of compounds.
Material Science
The compound's unique structure allows for exploration in material science, particularly in creating polymers or coatings with specific chemical resistance properties.
Case Study: Polymer Development
In a recent study, researchers synthesized polymers incorporating similar trichloro compounds to assess their thermal stability and resistance to chemical degradation. The results showed promising properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The toluidinocarbothioyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-butanamide
- 3-methyl-N-(2,2,2-trichloro-1-(2,3-dichloro-phenylamino)-ethyl)-butanamide
- 3-methyl-N-(2,2,2-trichloro-1-(2,6-dichloro-phenylamino)-ethyl)-butanamide
Uniqueness
3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide is unique due to the presence of the toluidinocarbothioyl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds
Biological Activity
3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide is a synthetic compound with potential biological activities that warrant detailed examination. This article reviews its chemical properties, biological effects, and relevant case studies.
The compound has the following molecular formula: C₁₇H₁₈Cl₃N₂OS. It is characterized by a trichloroethyl group and a toluidinocarbothioyl moiety, which may influence its reactivity and biological interactions.
Biological Activity
Research on the biological activity of this compound indicates several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the trichloroethyl group may enhance membrane permeability, leading to increased efficacy against bacterial strains.
- Cytotoxicity : In vitro studies have shown that related compounds can induce cytotoxic effects in cancer cell lines. The mechanism is hypothesized to involve the disruption of cellular processes through apoptosis induction.
- Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer metabolism and proliferation.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various trichloro derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain strains, suggesting that this compound may possess similar properties.
-
Cytotoxicity Assessment :
- Research conducted on a panel of cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds with structural similarities exhibited IC50 values in the low micromolar range. This suggests potential as a chemotherapeutic agent.
-
Enzyme Inhibition Studies :
- A comparative analysis of enzyme inhibition showed that compounds with the toluidinocarbothioyl group could effectively inhibit certain kinases implicated in tumor growth, providing a pathway for further drug development.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide, and how can reaction conditions be controlled to enhance yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of a trichloroethylamine intermediate with a thiourea derivative. Key steps include:
Formation of the trichloroethylamine core : React 2,2,2-trichloroethylamine with a carbonyl source under controlled pH (6–7) to avoid side reactions .
Thiourea coupling : Introduce the 2-toluidinocarbothioyl group via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to stabilize intermediates .
Amide bond formation : Couple the intermediate with 3-methylbutanoyl chloride in anhydrous conditions (e.g., THF, 0–5°C) to prevent hydrolysis .
Critical Parameters :
- Temperature : Maintain <10°C during amide coupling to minimize racemization.
- Solvent purity : Use dried DMF to avoid side reactions with moisture.
- Yield optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .
Reference Data :
Step | Reagents/Conditions | Yield Range |
---|---|---|
1 | pH 6.5, RT, 12h | 60–70% |
2 | K₂CO₃, DMF, 80°C | 75–85% |
3 | THF, 0°C, 2h | 65–75% |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer :
- ¹H/¹³C NMR :
- IR :
- Amide C=O : Strong absorption at 1650–1680 cm⁻¹.
- Thiourea C=S : Band at 1200–1250 cm⁻¹ .
- Mass Spectrometry (HRMS) :
Purity Assessment :
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?
Methodological Answer :
- Antimicrobial assays :
- Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL .
- Enzyme inhibition :
- Kinase assays : Use fluorescence-based ADP-Glo™ kinase assay to screen for inhibition (IC₅₀ determination) .
- Cytotoxicity :
- MTT assay : Evaluate against cancer cell lines (e.g., HeLa) with 48h exposure; compare IC₅₀ values to controls like cisplatin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer :
- Key modifications :
- Trichloroethyl group : Replace with difluoroethyl to assess halogen-dependent toxicity .
- Thiourea moiety : Substitute with ureas or sulfonamides to modulate hydrogen-bonding capacity .
- Screening strategy :
- Synthesize 10–15 analogs with systematic substitutions.
- Test in parallel against primary targets (e.g., kinases) and counter-screens for off-target effects .
- Data analysis :
- Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding energy in target pockets .
Q. What advanced computational methods predict the environmental fate and toxicity of this compound?
Methodological Answer :
- Environmental persistence :
- Toxicity prediction :
- Metabolite identification :
- CYP450 docking : Use Schrödinger’s Glide to predict phase I metabolites (e.g., oxidation at the thiourea group) .
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
Methodological Answer :
- Case example : If IC₅₀ varies between fluorescence-based and radiometric kinase assays:
- Validate binding : Perform SPR (surface plasmon resonance) to measure direct binding kinetics (ka/kd) .
- Check interference : Test compound autofluorescence at assay wavelengths (e.g., 485/535 nm).
- Standardize conditions : Use identical buffer (e.g., 10 mM Mg²⁺, pH 7.5) and ATP concentrations (1 mM) across assays .
Q. What strategies resolve stereochemical uncertainties in the synthesis of this compound?
Methodological Answer :
- Chiral analysis :
- Stereoselective synthesis :
- Chiral auxiliaries : Introduce a menthol-based auxiliary during amide formation, then cleave post-synthesis .
- X-ray crystallography :
- Co-crystallize with a protein target (e.g., carbonic anhydrase) to confirm absolute configuration .
Data Contradictions Note :
Properties
Molecular Formula |
C15H20Cl3N3OS |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C15H20Cl3N3OS/c1-9(2)8-12(22)20-13(15(16,17)18)21-14(23)19-11-7-5-4-6-10(11)3/h4-7,9,13H,8H2,1-3H3,(H,20,22)(H2,19,21,23) |
InChI Key |
ZYDYTUWVNLIRDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C |
Origin of Product |
United States |
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